molecular formula C10H17FO B13286974 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde

Cat. No.: B13286974
M. Wt: 172.24 g/mol
InChI Key: PUVRLIRBLNVJQN-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C10H17FO. It is characterized by the presence of a cycloheptane ring substituted with a fluoroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with cycloheptane, which undergoes a series of reactions to introduce the fluoroethyl group and the aldehyde functional group.

    Formylation: The aldehyde group is introduced via formylation reactions, often using reagents like formic acid or its derivatives under controlled conditions.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These methods often include the use of catalysts and specific temperature and pressure conditions to enhance the efficiency of the reactions.

Chemical Reactions Analysis

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde and fluoroethyl groups.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde exerts its effects depends on its interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluoroethyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:

    Cycloheptane-1-carbaldehyde: Lacks the fluoroethyl group, resulting in different reactivity and applications.

    1-(2-Chloroethyl)cycloheptane-1-carbaldehyde: Contains a chloroethyl group instead of a fluoroethyl group, leading to different chemical properties and reactivity.

    1-(2-Fluoroethyl)cyclohexane-1-carbaldehyde: Has a cyclohexane ring instead of a cycloheptane ring, affecting its structural and chemical characteristics.

Properties

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

IUPAC Name

1-(2-fluoroethyl)cycloheptane-1-carbaldehyde

InChI

InChI=1S/C10H17FO/c11-8-7-10(9-12)5-3-1-2-4-6-10/h9H,1-8H2

InChI Key

PUVRLIRBLNVJQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CCF)C=O

Origin of Product

United States

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